molecular formula C17H14BrN5O B5763576 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5763576
M. Wt: 384.2 g/mol
InChI Key: XEQPXPHEBIFCLK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, as well as the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a range of biochemical and physiological effects, including:
1. Antitumor activity: This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have activity against a range of bacteria, fungi, and viruses.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments include its potential antitumor, antimicrobial, and antioxidant activity. Additionally, this compound is relatively easy to synthesize and isolate.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including:
1. Further studies on its mechanism of action and potential side effects.
2. Development of new cancer treatments based on its antitumor activity.
3. Development of new antibiotics based on its antimicrobial activity.
4. Investigation of its potential use in the treatment of oxidative stress-related diseases.
5. Exploration of its potential use in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis method for 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate and 5-phenyl-1,2,4-triazin-3-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in a variety of scientific research applications, including:
1. Antitumor activity: Studies have shown that this compound has potential antitumor activity, making it a promising candidate for the development of new cancer treatments.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could make it useful in the development of new treatments for oxidative stress-related diseases.

properties

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c1-24-16-8-7-12(9-14(16)18)10-19-22-17-21-15(11-20-23-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQPXPHEBIFCLK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.